molecular formula C13H12N2 B3166071 4-(Pyridin-4-yl)indoline CAS No. 90679-14-4

4-(Pyridin-4-yl)indoline

Cat. No.: B3166071
CAS No.: 90679-14-4
M. Wt: 196.25 g/mol
InChI Key: ZIXCTOFSLZTNKF-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)indoline is an organic compound that features a fused bicyclic structure consisting of an indoline moiety attached to a pyridine ring at the fourth position

Scientific Research Applications

4-(Pyridin-4-yl)indoline has a wide range of applications in scientific research:

Mechanism of Action

The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The environmentally friendly strategy provides the first facile access to spiro (indoline-2,3′-hydropyridazine) scaffolds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)indoline typically involves the construction of the indoline core followed by the introduction of the pyridine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(pyridin-4-yl)aniline with suitable reagents can lead to the formation of the desired indoline structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-4-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indoline and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Comparison with Similar Compounds

    Indole: A structurally related compound with a fused benzene and pyrrole ring.

    Indoline: The parent compound of 4-(Pyridin-4-yl)indoline, lacking the pyridine ring.

    Pyridine: A simple aromatic heterocycle that forms part of the structure of this compound.

Uniqueness: this compound is unique due to the combination of the indoline and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-pyridin-4-yl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-5,7-8,15H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXCTOFSLZTNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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